molecular formula C6H6I2N2 B1292632 3,5-Diiodo-6-methylpyridin-2-amine CAS No. 1000342-88-0

3,5-Diiodo-6-methylpyridin-2-amine

Cat. No. B1292632
M. Wt: 359.93 g/mol
InChI Key: BSXUGYBTSPNQDE-UHFFFAOYSA-N
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Description

The compound 3,5-Diiodo-6-methylpyridin-2-amine is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The specific compound has additional methyl and iodine substituents that alter its chemical and physical properties. While the provided papers do not directly discuss 3,5-Diiodo-6-methylpyridin-2-amine, they do provide insights into the chemistry of related pyridine compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves reactions with amines. For instance, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines resulted in mono-substituted or bis-substituted products, indicating that amines can act as nucleophiles in substitution reactions . Although the specific synthesis of 3,5-Diiodo-6-methylpyridin-2-amine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, as seen in the crystallographic characterization of a T-shaped complex involving a tris[(2-(6-methylpyridyl))methyl]amine ligand . The bond lengths and angles in such complexes can provide insights into the potential geometry and electronic distribution in 3,5-Diiodo-6-methylpyridin-2-amine. Additionally, the structure of a novel phthalide derivative was analyzed using X-ray diffraction and DFT calculations, which could be analogous methods to study the structure of 3,5-Diiodo-6-methylpyridin-2-amine .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For example, the synthesis and spectroscopic study of aminals derived from 2-aminopyridine and 3-aminopyridine showed the formation of aminals instead of the expected Schiff base, indicating that pyridine derivatives can undergo unexpected reactions . The electronic coupling between two amine redox sites in a bipyridine derivative was also studied, which could be relevant to understanding the redox behavior of 3,5-Diiodo-6-methylpyridin-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. For instance, the antihypertensive activity of certain pyrido[2,3-d]pyrimidin-7-amine derivatives was evaluated, demonstrating the potential biological activity of pyridine compounds . The ligand design for diastereoselectivity and anion binding in iron and cobalt complexes of bipyridyl ligands also provides insights into the coordination chemistry and potential applications of pyridine derivatives . These studies suggest that 3,5-Diiodo-6-methylpyridin-2-amine could have unique properties that merit further investigation.

Scientific Research Applications

Formation of Aminals via Pummerer Rearrangement

  • Research Insight : A study demonstrated the formation of aminals through the reaction of aminopyridines like 2-amino-6-methylpyridine with acid chlorides, leading to unusual aminals via a Pummerer type rearrangement. This highlights a potential application in synthetic chemistry for constructing complex molecular structures (Rakhit et al., 1979).

properties

IUPAC Name

3,5-diiodo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXUGYBTSPNQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1I)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646810
Record name 3,5-Diiodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-6-methylpyridin-2-amine

CAS RN

1000342-88-0
Record name 3,5-Diiodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1000342-88-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhan, H Cao, H Qiu, N Li, L Chen, J Liu, H Cai… - RSC Advances, 2015 - pubs.rsc.org
An efficient and simple microwave-assisted three-component reaction for the formation of imidazo[1,2-a]pyridine derivatives in the presence of F3CCO2H has been described. The three-…
Number of citations: 18 pubs.rsc.org

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